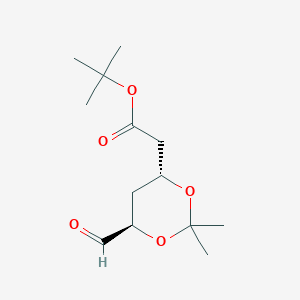
methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 7-Diethylamino-3-formylcoumarin
Uniqueness
Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10O5 |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
methyl 7-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O5/c1-15-8-4-3-7-5-9(11(13)16-2)12(14)17-10(7)6-8/h3-6H,1-2H3 |
InChI Key |
LBWOOVZVWJRMBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)

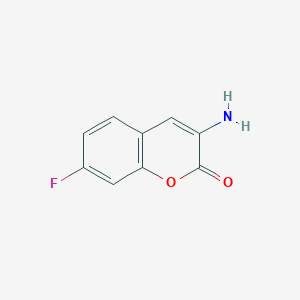
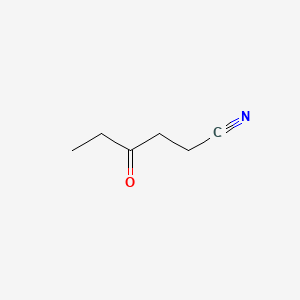
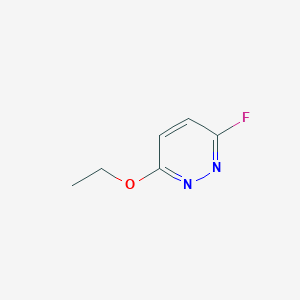
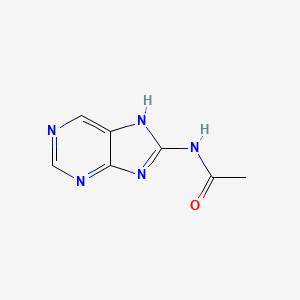
![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)

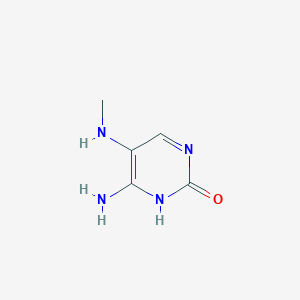
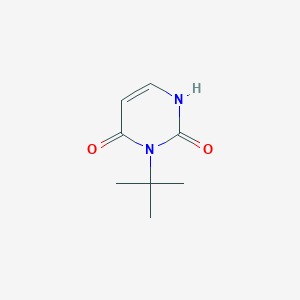
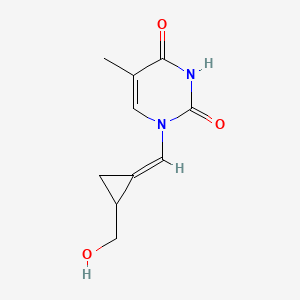
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
